2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol is an organic compound that features a complex structure with multiple functional groups, including furan rings, a bromine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol typically involves multiple steps. One common method starts with the preparation of 5-methylfurfural, which is then subjected to a series of reactions including bromination, nitration, and coupling reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenol derivatives
Scientific Research Applications
2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan rings may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
- 5-Methylfurfuryl alcohol derivatives
- 2-Methylfuran derivatives
Uniqueness
2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the furan rings, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO5/c1-9-3-5-14(23-9)16(15-6-4-10(2)24-15)12-7-11(18)8-13(17(12)20)19(21)22/h3-8,16,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVDQFFZKACNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372839 |
Source
|
Record name | 2-[bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5664-90-4 |
Source
|
Record name | 2-[bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.